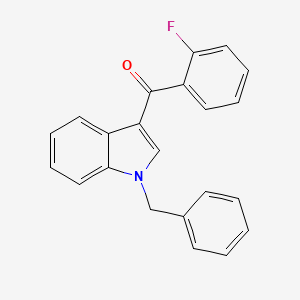
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the indole ring and a fluorophenyl group attached to the carbonyl carbon.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Fluorophenyl Ketone Formation: The final step involves the introduction of the fluorophenyl group through a Friedel-Crafts acylation reaction. This reaction uses 2-fluorobenzoyl chloride and an aluminum chloride catalyst to attach the fluorophenyl group to the indole core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
化学反应分析
Types of Reactions
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the interaction of indole derivatives with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms involving indole derivatives.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the production of other biologically active molecules.
作用机制
The mechanism of action of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors The compound can inhibit or activate these targets, leading to various biological effects For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access
相似化合物的比较
Similar Compounds
- (1-benzyl-1H-indol-3-yl)(2-iodophenyl)methanone
- (1-benzyl-1H-indol-3-yl)(4-methoxyphenyl)methanone
- (1-benzyl-1H-indol-3-yl)(2-chlorophenyl)methanone
Uniqueness
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and metabolic stability. The fluorine atom can increase the compound’s lipophilicity, allowing better membrane permeability and interaction with hydrophobic pockets in biological targets. This uniqueness makes it a valuable compound for drug development and other scientific research applications.
属性
IUPAC Name |
(1-benzylindol-3-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO/c23-20-12-6-4-11-18(20)22(25)19-15-24(14-16-8-2-1-3-9-16)21-13-7-5-10-17(19)21/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOUEMCFHLKHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone](/img/structure/B5873671.png)
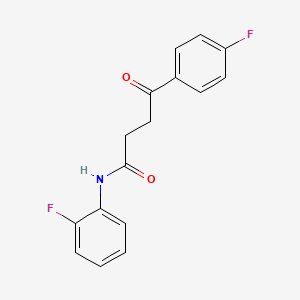
![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
![[3-(benzenesulfonyl)phenyl]-phenylmethanone](/img/structure/B5873713.png)
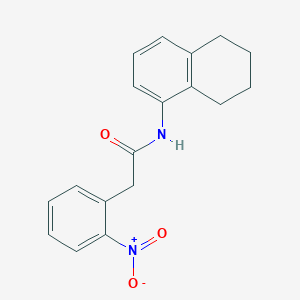
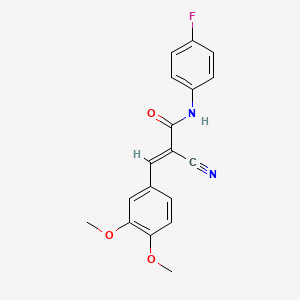
![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
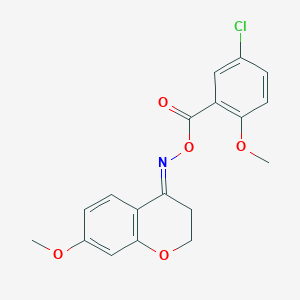
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
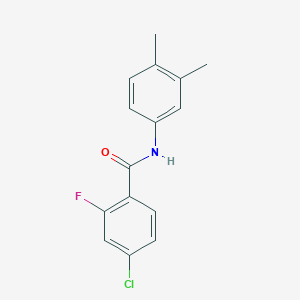
![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)
